molecular formula C20H23FN2O3S B6138352 N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3-DIMETHYLBENZENE-1-SULFONAMIDE

N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B6138352
M. Wt: 390.5 g/mol
InChI Key: WJGHCCLTEJSZDI-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a complex organic compound that features a combination of indole and benzene sulfonamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors

The benzene sulfonamide moiety is introduced through sulfonation reactions, where the benzene ring is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid . The final step involves coupling the indole derivative with the benzene sulfonamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-12-13(2)20(8-7-19(12)26-4)27(24,25)22-10-9-16-14(3)23-18-6-5-15(21)11-17(16)18/h5-8,11,22-23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGHCCLTEJSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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